molecular formula C11H17NO B13600653 2-Amino-2-(2,4,5-trimethylphenyl)ethanol CAS No. 914202-81-6

2-Amino-2-(2,4,5-trimethylphenyl)ethanol

Katalognummer: B13600653
CAS-Nummer: 914202-81-6
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: GKSHQZSSTGBJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2,4,5-trimethylphenyl)ethanol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol typically involves the reaction of 2,4,5-trimethylbenzaldehyde with ammonia and a reducing agent. One common method is the reductive amination of 2,4,5-trimethylbenzaldehyde using ammonia and sodium borohydride. The reaction is carried out in an alcohol solvent, such as methanol, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2,4,5-trimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2-Amino-2-(2,4,5-trimethylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2,4,5-trimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-(2,4,5-trimethylphenyl)ethanol can be compared with other similar compounds such as:

    2-Aminoethanol: Lacks the phenyl ring and methyl groups, resulting in different chemical properties and applications.

    2-Amino-2-phenylethanol: Similar structure but without the methyl substitutions on the phenyl ring, leading to different reactivity and biological activity.

    2-Amino-2-(3,4,5-trimethylphenyl)ethanol: Similar structure but with different methyl substitution pattern, affecting its chemical behavior and applications.

Eigenschaften

CAS-Nummer

914202-81-6

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

2-amino-2-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3

InChI-Schlüssel

GKSHQZSSTGBJAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)C(CO)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.